Home > Products > Screening Compounds P82967 > Oxolamine hydrochloride
Oxolamine hydrochloride - 1219-20-1

Oxolamine hydrochloride

Catalog Number: EVT-277989
CAS Number: 1219-20-1
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxolamine hydrochloride is a cough suppressant which may be useful in the treatment of pediatric asthma.
Overview

Oxolamine hydrochloride is a pharmaceutical compound primarily used as an antitussive agent, which means it is effective in suppressing cough. Its chemical structure is characterized by the presence of a 1,2,4-oxadiazole ring, which contributes to its pharmacological properties. The compound is classified under the category of oxadiazole derivatives, which are known for their diverse biological activities.

Source

Oxolamine hydrochloride is synthesized through various chemical reactions involving precursor compounds. The primary source of this compound is synthetic routes that utilize N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt.

Classification

In terms of classification, oxolamine hydrochloride falls under the following categories:

  • Chemical Class: Oxadiazole derivatives
  • Pharmaceutical Class: Antitussive agents
  • CAS Number: 1219-20-1
Synthesis Analysis

Methods and Technical Details

The synthesis of oxolamine hydrochloride typically involves a multi-step process:

  1. Initial Reaction: The base compound, N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is combined with hydrochloric acid.
  2. Controlled Conditions: The reaction requires controlled temperature and pH to ensure successful formation of the hydrochloride salt.
  3. Purification: After synthesis, purification methods such as crystallization or recrystallization are employed to achieve a high-purity product.
  4. Industrial Production: In industrial settings, optimized parameters are used to enhance yield and purity while maintaining pharmaceutical standards.
Molecular Structure Analysis

Structure and Data

The molecular formula of oxolamine hydrochloride is C14H20ClN3OC_{14}H_{20}ClN_{3}O, with a molecular weight of 281.78 g/mol. The structural representation includes:

  • IUPAC Name: N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
  • InChI Key: YHLIBHCNFDRYFW-UHFFFAOYSA-N
  • SMILES Notation: CCNH+CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-]

This structure indicates the presence of an oxadiazole ring fused with an ethyl amine group, contributing to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Oxolamine hydrochloride can undergo several chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form various oxadiazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: Reduction reactions can modify the oxadiazole ring using agents such as lithium aluminum hydride.
  3. Substitution Reactions: Functional groups on the oxadiazole ring can be substituted with other groups under catalytic conditions.

These reactions are significant for developing new derivatives with enhanced pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action of oxolamine hydrochloride primarily involves its central nervous system effects:

  1. Cough Reflex Suppression: Oxolamine acts on the cough center in the brain, reducing the urge to cough.
  2. Antitussive Activity: It inhibits the sensory nerve endings responsible for triggering the cough reflex.

This mechanism makes it effective in treating dry coughs associated with respiratory conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxolamine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and alcohol but insoluble in organic solvents.
  • Melting Point: The compound has a melting point that varies based on purity but generally falls within a specific range conducive for pharmaceutical applications.

These properties are essential for determining its formulation in various dosage forms .

Applications

Scientific Uses

Oxolamine hydrochloride is primarily used in the pharmaceutical industry for:

  1. Cough Suppressants: It is formulated into syrups and tablets aimed at alleviating cough symptoms.
  2. Research Applications: Studies have explored its potential in drug discovery related to respiratory therapies due to its unique chemical structure and biological activity.

Additionally, formulations such as oxolamine syrup have been developed to enhance bioavailability and patient compliance .

Synthetic Chemistry and Process Optimization of Oxolamine Hydrochloride

Multi-Step Synthesis Pathways for Oxolamine Derivatives

The synthesis of oxolamine hydrochloride (N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine) follows convergent multi-step pathways centered on constructing its 1,2,4-oxadiazole ring system. The primary industrial route involves sequential functional group transformations:

  • Amidoxime Intermediate Preparation: Benzamidoxime serves as the foundational precursor, synthesized through the reaction of benzonitrile with hydroxylamine hydrochloride under alkaline conditions. This exothermic reaction requires precise temperature control (60-70°C) to minimize by-product formation while achieving 85-90% conversion efficiency [4] [6].
  • Cyclization with Activated Esters: The key oxadiazole ring closure occurs via nucleophilic attack of the amidoxime oxygen on the carbonyl carbon of ethyl 4-chlorobutyrate. This condensation, facilitated by triethylamine in refluxing toluene, yields the 3-phenyl-5-(2-chloroethyl)-1,2,4-oxadiazole intermediate. Critical parameters include stoichiometric balance (1:1.2 amidoxime:ester) and azeotropic water removal to drive the equilibrium toward product formation [4] [8].
  • Diethylamino Functionalization: The terminal chloro group undergoes nucleophilic displacement with diethylamine under phase-transfer conditions (tetrabutylammonium bromide, 50°C), achieving >95% conversion to the tertiary amine precursor of oxolamine [7].

Alternative pathways employ carbodiimide-mediated cyclization, where 3-(diethylamino)propionic acid directly condenses with benzamidoxime using DCC (dicyclohexylcarbodiimide) in dichloromethane. Though efficient, this route generates stoichiometric dicyclohexylurea, complicating purification and reducing atom economy to 68% compared to 82% for the ester route [4] [5].

Table 1: Comparative Analysis of Oxolamine Synthetic Pathways

RouteKey ReagentsYield (%)Reaction ConditionsBy-products
Amidoxime + EsterBenzamidoxime, Ethyl 4-chlorobutyrate78Toluene, reflux, 12 hEthanol, HCl
Amidoxime + Acid (DCC)Benzamidoxime, 3-(Diethylamino)propionic acid82DCM, RT, 24 hDicyclohexylurea
Carbodiimide (T3P)Benzamidoxime, Propionic acid derivative88Acetonitrile, 80°C, 2 hPhosphine oxide, CO₂

Hydrochloride Salt Formation: Reaction Dynamics and Yield Optimization

Conversion of oxolamine free base to its hydrochloride salt is a crystallization-controlled process governed by proton transfer equilibria and supersaturation kinetics. Key operational parameters include:

  • Acidification Protocol: Gradual addition of concentrated HCl (32%) to an ethanolic solution of oxolamine free base (molar ratio 1:1.05) at 5-10°C ensures controlled nucleation and minimizes acid degradation of the oxadiazole ring. The exothermic protonation (ΔH = -42 kJ/mol) requires jacketed reactors to maintain isothermal conditions [6].
  • Solvent Engineering: Ethanol-water mixtures (85:15 v/v) optimize crystal habit and filtration characteristics by balancing solubility (4.2 g/L at 20°C) with ionic strength. Co-solvents like isopropanol reduce chloride inclusion defects but may induce oiling-out if added prematurely [6].
  • Crystallization Dynamics: Seeding at 50% of the saturation concentration with micronized oxolamine HCl (D90 < 20 µm) suppresses metastable zone width by 60%, yielding uniform rod-like crystals. Slow cooling (0.5°C/min) from 50°C to 0°C maximizes phase purity (>99.5% by HPLC) and eliminates solvate formation [6].

Process analytical technology (PAT) tools, including in situ FTIR and FBRM (focused beam reflectance measurement), enable real-time monitoring of crystal size distribution, reducing batch-to-batch variability. This approach increases overall yield to 92% while meeting pharmacopeial limits for residual solvents (<500 ppm ethanol) [6].

Table 2: Impact of Crystallization Parameters on Oxolamine Hydrochloride Quality

ParameterCondition ACondition BOptimal ConditionEffect on Product
Solvent CompositionEthanol (100%)Water (100%)Ethanol:Water (85:15)Needle morphology; χ² polymorphism avoided
Cooling Rate2°C/minQuench to -20°C0.5°C/minMonodisperse crystals (50-100 µm)
Seeding StrategyUnseeded10% seeding at 25°C1% seeding at 50% satYield: 92%; Purity: 99.7%

Industrial-Scale Production Challenges: Purification and Crystallization Techniques

Scale-up of oxolamine synthesis introduces three primary challenges requiring engineered solutions:

  • Regioisomeric Impurities: During oxadiazole ring closure, competitive O-acylation generates isomeric 2,4-disubstituted-1,3,4-oxadiazole by-products (3-7% yield). These co-crystallize with the target 1,2,4-oxadiazole, necessitating multistage recrystallization from heptane-ethyl acetate (3:1). Countercurrent chromatography has emerged as a scalable alternative, reducing isomer content to <0.1% with 97% product recovery [4] [5].
  • Residual Metal Contamination: Lewis acid catalysts (e.g., In(OTf)₃) used in novel cyclization methods may leach indium (>50 ppm) into APIs. Chelating resins like Dowex M4195 selectively bind transition metals without adsorbing oxolamine, achieving <1 ppm residual metals after polishing [1] [4].
  • Polymorphic Control: Oxolamine hydrochloride exists as two polymorphs (Form I: stable needles; Form II: metastable plates). Form II converts to Form I above 40°C but may cause agglomeration in suspensions. Seeded cooling crystallization with Form I seeds, coupled with in situ Raman spectroscopy, ensures consistent polymorphic form in >99% of crystals [6].

Continuous manufacturing platforms address these challenges by integrating reaction and purification modules. A representative flowsystem couples:

  • Microwave-assisted cyclization (100°C, 20 bar, residence time 8 min)
  • Thin-film evaporation for solvent exchange
  • Anti-solvent crystallization (ethanol/cyclohexane) with ultrasonic particle size controlThis configuration enhances productivity by 40% and reduces organic waste by 65% compared to batch processes [5].

Novel Catalytic Approaches in Oxadiazole Ring Formation

Innovative catalysis has revolutionized 1,2,4-oxadiazole construction, the core pharmacophore of oxolamine:

  • Lewis Acid Catalysis: Triflate-based catalysts (e.g., Sc(OTf)₃, In(OTf)₃) activate carbonyl groups in ester- or acid-coupled cyclizations with amidoximes. In(OTf)₃ (5 mol%) in dichloroethane at 60°C achieves 93% yield in 2 hours by lowering the activation energy for dehydration. Catalyst recycling via aqueous extraction retains 90% activity over five cycles [1] [4].
  • Superelectrophilic Activation: Brønsted acids like hexafluoroisopropanol (HFIP) or HNTf₂ (bis(trifluoromethanesulfonyl)imide) protonate amidoximes at multiple sites, accelerating cyclization at ambient temperature. HNTf₂ (10 mol%) enables near-quantitative oxadiazole formation in 30 minutes but requires specialized corrosion-resistant reactors [1] [4].
  • Green Chemistry Innovations:
  • Mechanochemistry: Solvent-free ball milling of benzamidoxime with diethylaminopropionic acid derivatives using silica-supported T₃P (propylphosphonic anhydride) achieves 88% yield in 15 minutes, eliminating solvent waste [5].
  • Microwave Acceleration: Irradiation (300 W, 120°C) reduces reaction times from hours to 2-8 minutes while suppressing thermal degradation. Continuous flow microwave reactors achieve space-time yields of 1.2 kg/L/h, making them viable for industrial adoption [5].

Table 3: Catalytic Systems for Oxadiazole Ring Formation in Oxolamine Synthesis

CatalystLoading (mol%)Reaction TimeYield (%)AdvantagesLimitations
In(OTf)₃52 h93Recyclable; moisture-tolerantHigh cost ($420/mol)
HNTf₂100.5 h98Ambient temperature; ultrafastCorrosive; difficult containment
T₃P/SiO₂ (ball mill)20 (wt%)15 min88Solvent-free; low E-factorLimited scalability
HFIP30 (solvent)4 h85Mild conditions; biodegradableHigh volume required; recovery cost

Hybrid catalytic systems exemplify next-generation optimization. For example, bimetallic catalysts (GaCl₃/InBr₃) enable one-pot amidoxime formation and cyclization from nitriles and hydroxylamine, telescoping three steps into a single operation with 80% overall yield. Computational modeling confirms synergistic effects where indium activates nitriles while gallium coordinates hydroxylamine oxygen, lowering the energy barrier to amidoxime formation by 28 kJ/mol [1] [4].

Properties

CAS Number

1219-20-1

Product Name

Oxolamine hydrochloride

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

InChI

InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H

InChI Key

YHLIBHCNFDRYFW-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-]

Solubility

Soluble in DMSO

Synonyms

683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.